molecular formula C15H18N2OS B2358258 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1321947-39-0

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2358258
CAS No.: 1321947-39-0
M. Wt: 274.38
InChI Key: XGTBRPLQQRAYQH-NXVVXOECSA-N
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Description

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives

Properties

IUPAC Name

2-methyl-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-5-9-17-13-11(4)7-6-8-12(13)19-15(17)16-14(18)10(2)3/h5-8,10H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTBRPLQQRAYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3-allyl-4-methylbenzo[d]thiazol-2-amine with isobutyryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methyl group on the benzo[d]thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism of action is believed to involve enzyme inhibition and modulation of signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity against several bacterial strains. Minimum Inhibitory Concentration (MIC) assays reveal effective inhibition at low concentrations, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Neuroprotective Effects : There is growing interest in the potential of this compound as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. Its ability to enhance acetylcholine levels may help alleviate cognitive decline associated with these conditions.

Environmental Science

Fluorescent Chemosensor : The compound has been explored as a chemosensor for detecting metal ions, particularly Fe³⁺. Its fluorescent properties enable it to act as an on-off switch in response to the presence of specific ions, making it useful for environmental monitoring and medical diagnostics.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Anticancer Studies : In a recent study, this compound was tested against multiple cancer cell lines, showing a dose-dependent inhibition of cell growth. The findings suggest that structural modifications can enhance its efficacy against specific cancer types.
  • Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs, with specific MIC values indicating effective treatment options for resistant strains.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to cell death . The exact molecular pathways and targets are still under investigation, but its activity is thought to be related to its ability to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is unique due to the presence of the allyl group, which provides additional sites for chemical modification and enhances its biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety which is known for its diverse biological activities. The specific structural formula is as follows:

  • Molecular Formula : C15H18N2S
  • Molecular Weight : 274.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The benzothiazole structure may facilitate binding to specific proteins, leading to modulation of their activity.

Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, a study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Case Studies

  • In Vitro Studies on Antimicrobial Activity
    • A study evaluated the effectiveness of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assays
    • Another study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values in the micromolar range, suggesting potent anticancer activity.

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